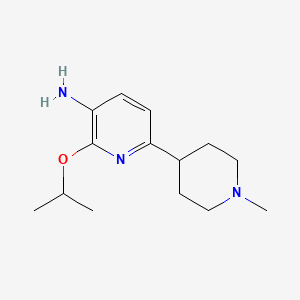
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate
Übersicht
Beschreibung
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23NO3. It is also known by its systematic name, carbamic acid, N-(3-hydroxy-4-methylcyclohexyl)-, 1,1-dimethylethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate typically involves the reaction of 3-hydroxy-4-methylcyclohexylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-hydroxy-4-methylcyclohexylamine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate+HCl
Industrial Production Methods
Industrial production methods for tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylcyclohexylcarbamate.
Reduction: Formation of 3-hydroxy-4-methylcyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenylcarbamate: Known for its protective activity in astrocytes.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Studied for their biological activity.
Uniqueness
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a carbamate group on a cyclohexyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
CBZNOKAFOMSSLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8747881.png)









![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)


